6-(Piperidin-1-yl)pyridazin-3-amine
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Overview
Description
6-(Piperidin-1-yl)pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring substituted with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-1-yl)pyridazin-3-amine typically involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and can be carried out under neutral conditions, offering good functional group compatibility and broad substrate scope . Another method involves the cyclization of appropriate precursors under specific conditions to form the desired pyridazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to its dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydropyridazine derivatives .
Scientific Research Applications
6-(Piperidin-1-yl)pyridazin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Piperidin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and π-π stacking interactions, which are crucial for its binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler analog with similar pharmacological properties.
Pyridazinone: A derivative with an additional oxygen atom, known for its diverse biological activities.
Piperidine: A related compound that serves as a common building block in medicinal chemistry.
Uniqueness
6-(Piperidin-1-yl)pyridazin-3-amine is unique due to its combined structural features of both piperidine and pyridazine rings. This dual functionality enhances its versatility in chemical reactions and its potential as a pharmacophore in drug design .
Properties
Molecular Formula |
C9H14N4 |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
6-piperidin-1-ylpyridazin-3-amine |
InChI |
InChI=1S/C9H14N4/c10-8-4-5-9(12-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H2,10,11) |
InChI Key |
HCJUYHLHJLPMFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N |
Origin of Product |
United States |
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